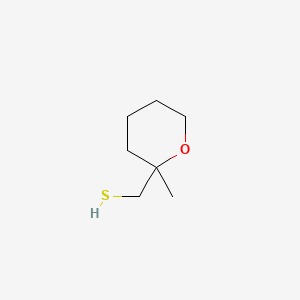
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. The compound is notable for its unique structure, which includes both cyclohexylmethyl and cyclopropyl groups attached to the sulfamoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride typically involves the reaction of cyclohexylmethylamine and cyclopropylamine with chlorosulfonic acid. The reaction proceeds through the formation of intermediate sulfonamides, which are subsequently chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining optimal reaction conditions, thereby improving the overall yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rates.
Major Products Formed
Sulfonamides: Substitution reactions with amines yield sulfonamides.
Sulfonate Esters: Reactions with alcohols produce sulfonate esters.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride group results in sulfonic acids.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting substitution reactions lead to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclohexylmethyl)-N-methylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-cyclopropylsulfamoyl chloride
- N-(cyclohexylmethyl)-N-ethylsulfamoyl chloride
Uniqueness
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is unique due to the presence of both cyclohexylmethyl and cyclopropyl groups. This combination of bulky and strained ring structures imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The unique structure also makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C10H18ClNO2S |
|---|---|
Peso molecular |
251.77 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride |
InChI |
InChI=1S/C10H18ClNO2S/c11-15(13,14)12(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2 |
Clave InChI |
NVLKRSOAWPHXDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN(C2CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


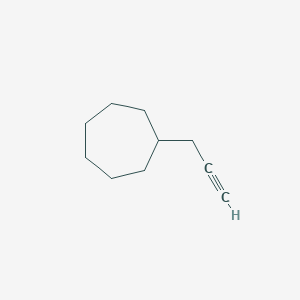

![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
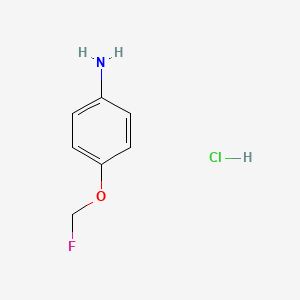
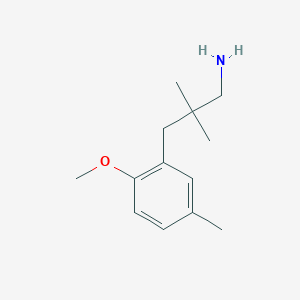
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)

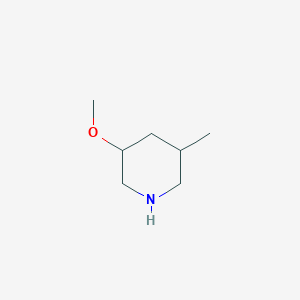
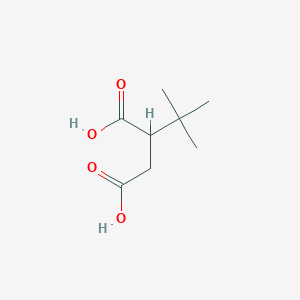

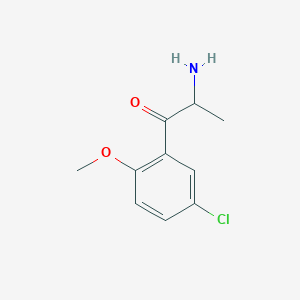
![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)
